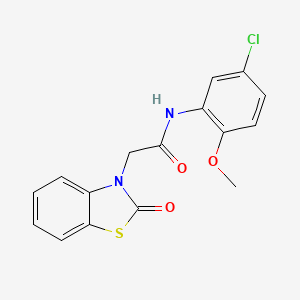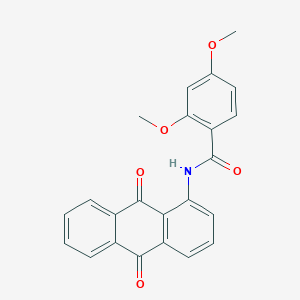
N-(5-chloro-2-methoxyphenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-クロロ-2-メトキシフェニル)-2-(2-オキソ-1,3-ベンゾチアゾール-3(2H)-イル)アセトアミドは、ベンゾチアゾール誘導体のクラスに属する合成有機化合物です。これらの化合物は、その多様な生物活性で知られており、しばしば治療用途の可能性について研究されています。その構造中にベンゾチアゾールとアセトアミドの両方の官能基が存在することは、それが興味深い化学的および生物学的特性を示す可能性があることを示唆しています。
準備方法
合成経路と反応条件
N-(5-クロロ-2-メトキシフェニル)-2-(2-オキソ-1,3-ベンゾチアゾール-3(2H)-イル)アセトアミドの合成は、通常、次の手順を伴います。
ベンゾチアゾールコアの形成: ベンゾチアゾールコアは、2-アミノチオフェノールと適切なカルボン酸誘導体(2-クロロアセチルクロリドなど)を酸性条件下で環化させることによって合成できます。
置換反応: 5-クロロ-2-メトキシフェニル基は、求核置換反応によって導入できます。これは、EDCI(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)などのカップリング剤とトリエチルアミンなどの塩基の存在下で、5-クロロ-2-メトキシアニリンとベンゾチアゾール中間体を反応させることを伴います。
アセトアミドの形成: 最後のステップは、置換されたベンゾチアゾールを、塩基性条件下で無水酢酸またはアセチルクロリドと反応させることによってアセトアミド基を形成することを伴います。
工業的生産方法
この化合物の工業生産は、おそらく同様の合成経路に従いますが、より大規模に行われ、高い収率と純度を確保するために、連続フロー反応器と最適化された反応条件を使用します。試薬添加と生成物の単離のための自動化システムの使用により、効率性と安全性が向上します。
化学反応の分析
反応の種類
酸化: この化合物は、特にメトキシ基で酸化反応を起こす可能性があり、ヒドロキシル化誘導体の形成につながります。
還元: 還元反応は、ニトロ基(存在する場合)またはベンゾチアゾール環のカルボニル基を標的にして、アミンまたはアルコール誘導体をもたらす可能性があります。
置換: 求電子置換反応は、ベンゾチアゾール環で起こり、さらなる官能基化を可能にします。
一般的な試薬と条件
酸化: 酸性条件下で過マンガン酸カリウム(KMnO4)または三酸化クロム(CrO3)などの試薬。
還元: 炭素上のパラジウム(Pd / C)を用いた触媒的水素化または水素化ホウ素ナトリウム(NaBH4)を用いた化学的還元。
置換: 臭素(Br2)などのハロゲン化剤または塩化チオニル(SOCl2)などの塩素化剤。
主な製品
酸化: ヒドロキシル化誘導体。
還元: アミンまたはアルコール。
置換: ハロゲン化ベンゾチアゾール誘導体。
科学研究の応用
化学
化学において、N-(5-クロロ-2-メトキシフェニル)-2-(2-オキソ-1,3-ベンゾチアゾール-3(2H)-イル)アセトアミドは、より複雑な分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造により、さまざまな官能基化反応が可能になり、有機合成において貴重な中間体となります。
生物学
生物学的に、この化合物は、その潜在的な抗菌性、抗真菌性、および抗癌活性について研究されています。ベンゾチアゾール部分は、さまざまな生物学的標的と相互作用することが知られており、創薬の有望な候補となっています。
医学
医学において、この化合物の誘導体は、その潜在的な治療効果について調べられています。研究によると、ベンゾチアゾール誘導体は、酵素阻害剤、受容体モジュレーター、および抗炎症剤として作用する可能性があります。
産業
産業的には、この化合物は、その安定した芳香族構造と官能基のために、ポリマーや染料などの新素材の開発に使用できます。
科学的研究の応用
Chemistry
In chemistry, N-(5-chloro-2-methoxyphenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound is studied for its potential antimicrobial, antifungal, and anticancer activities. The benzothiazole moiety is known to interact with various biological targets, making it a promising candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. Research has shown that benzothiazole derivatives can act as enzyme inhibitors, receptor modulators, and anti-inflammatory agents.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable aromatic structure and functional groups.
作用機序
N-(5-クロロ-2-メトキシフェニル)-2-(2-オキソ-1,3-ベンゾチアゾール-3(2H)-イル)アセトアミドの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。ベンゾチアゾール環は、DNAにインターカレーションするか、活性部位に結合することによって酵素活性を阻害する可能性があります。アセトアミド基は、化合物の結合親和性と特異性を高める可能性があります。
類似の化合物との比較
類似の化合物
2-(2-オキソ-1,3-ベンゾチアゾール-3(2H)-イル)アセトアミド: 5-クロロ-2-メトキシフェニル基がないため、生物活性が低下する可能性があります。
N-(5-クロロ-2-メトキシフェニル)-2-(2-オキソ-1,3-ベンゾチアゾール-3(2H)-イル)プロピオンアミド: 構造は似ていますが、アセトアミド基の代わりにプロピオンアミド基があり、化学的および生物学的特性が変化する可能性があります。
ユニークさ
N-(5-クロロ-2-メトキシフェニル)-2-(2-オキソ-1,3-ベンゾチアゾール-3(2H)-イル)アセトアミドは、5-クロロ-2-メトキシフェニルとベンゾチアゾールの両方の部分が存在することでユニークであり、これにより、異なる化学反応性と生物活性が付与されます。この組み合わせにより、さまざまな分野で幅広い用途が実現し、科学研究と産業用途のための汎用性の高い化合物となっています。
類似化合物との比較
Similar Compounds
2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide: Lacks the 5-chloro-2-methoxyphenyl group, which may reduce its biological activity.
N-(5-chloro-2-methoxyphenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)propionamide: Similar structure but with a propionamide group instead of an acetamide group, potentially altering its chemical and biological properties.
Uniqueness
N-(5-chloro-2-methoxyphenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide is unique due to the presence of both the 5-chloro-2-methoxyphenyl and benzothiazole moieties, which confer distinct chemical reactivity and biological activity. This combination allows for a wide range of applications in various fields, making it a versatile compound for scientific research and industrial use.
特性
分子式 |
C16H13ClN2O3S |
|---|---|
分子量 |
348.8 g/mol |
IUPAC名 |
N-(5-chloro-2-methoxyphenyl)-2-(2-oxo-1,3-benzothiazol-3-yl)acetamide |
InChI |
InChI=1S/C16H13ClN2O3S/c1-22-13-7-6-10(17)8-11(13)18-15(20)9-19-12-4-2-3-5-14(12)23-16(19)21/h2-8H,9H2,1H3,(H,18,20) |
InChIキー |
SKZRLVGCRBYEDI-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2C3=CC=CC=C3SC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(benzenesulfonyl)-7-cyclopentyl-6-imino-13-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11597176.png)
![Ethyl 4-[(4-ethoxyphenyl)amino]-6-methylquinoline-3-carboxylate](/img/structure/B11597185.png)
![(5Z)-5-[(5-ethoxy-4-methoxy-2-methylphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11597193.png)
![2-methylpropyl 8-methyl-6-(4-methylphenyl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11597195.png)
![4-({2-[(E)-(3-isopropyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B11597203.png)

![1-[2-Methyl-5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzyl]-3-phenylurea](/img/structure/B11597212.png)
![2-({(1E)-[4-(diethylamino)-2-hydroxyphenyl]methylene}amino)-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile](/img/structure/B11597216.png)
![N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide](/img/structure/B11597221.png)
![N-[2-methoxy-5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)phenyl]-4-nitrobenzamide](/img/structure/B11597228.png)
![{(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B11597229.png)
![4-methoxy-N'-{[(2-methoxyphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B11597234.png)
![Ethyl {[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B11597239.png)
![5-(1-Allyl-5-bromo-2-oxoindolin-3-ylidene)-2-(4-propoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11597253.png)
